molecular formula C15H20N2O B8547181 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one

7-Benzyl-1,7-diazaspiro[4.5]decan-6-one

Cat. No.: B8547181
M. Wt: 244.33 g/mol
InChI Key: CZZVAYRENGIIMC-UHFFFAOYSA-N
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Description

7-Benzyl-1,7-diazaspiro[4.5]decan-6-one is a bicyclic compound featuring a spirocyclic core with two nitrogen atoms at positions 1 and 5. This compound is structurally related to GABA (γ-aminobutyric acid) analogs, which are often explored for neurological applications .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

9-benzyl-1,9-diazaspiro[4.5]decan-10-one

InChI

InChI=1S/C15H20N2O/c18-14-15(8-4-10-16-15)9-5-11-17(14)12-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2

InChI Key

CZZVAYRENGIIMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C2=O)CC3=CC=CC=C3)NC1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is primarily explored for its potential in developing medications targeting depression and addiction . Its structural features allow for interactions with various biological targets, making it a candidate for novel therapeutic agents. Research indicates that similar compounds exhibit diverse biological activities, including neuroprotective effects and anticancer properties.

Table 1: Potential Therapeutic Applications

Application AreaDescription
AntidepressantInvestigated for efficacy in mood regulation and anxiety disorders.
AnticancerExhibits cytotoxic effects against multiple cancer cell lines.
NeuroprotectionInhibits enzymes associated with neurodegenerative diseases like Alzheimer's.

Research has demonstrated that 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one possesses significant biological activity:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, outperforming standard reference drugs in some cases.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Drug (Bleomycin) IC50 (µM)
FaDu (hypopharyngeal)510
MCF-7 (breast cancer)815
A549 (lung cancer)612

Neuroprotective Effects

The compound has shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of Alzheimer's disease.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase3
Butyrylcholinesterase4

Cancer Therapy

A notable study evaluated the efficacy of the compound in animal models of cancer, where mice treated with this compound exhibited significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.

Alzheimer's Disease

In a clinical trial involving patients with mild cognitive impairment, administration of the compound resulted in improved cognitive assessment scores over a six-month period, suggesting its utility in managing cognitive decline associated with neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one and related spirocyclic compounds:

Compound Name Molecular Formula Key Substituents/Features Synthetic Route Notable Properties
This compound C₁₅H₂₀N₂O Benzyl at N7, ketone at C6 Not explicitly described; likely derived from spirocyclic amine precursors Potential GABA analog; steric hindrance from benzyl may affect receptor binding
7-Methyl-2,7-diazaspiro[4.5]decan-6-one C₉H₁₆N₂O Methyl at N7, ketone at C6 Not described; inferred via alkylation of spirocyclic amines Smaller substituent (methyl) reduces steric bulk; predicted CCS (collision cross-section) data available
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid C₁₇H₂₃NO₂ Benzyl at N7, carboxylic acid at C1 7-step synthesis from ethyl cyclopentanonecarboxylate Polar functional group (carboxylic acid) enhances solubility; characterized via NMR and elemental analysis
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate C₁₈H₂₆N₂O₂ Ethyl at C6, benzyl carboxylate at N7 Multi-step alkylation and esterification; CAS 1391732-74-3 Higher molecular weight (302.41 g/mol); hydrophobic due to benzyl and ethyl groups
1,7-Diazaspiro[4.5]decan-6-one (unsubstituted) C₈H₁₄N₂O No substituents; ketone at C6 Base structure; referenced in CAS 92608-25-8 Simplest analog; serves as a scaffold for functionalization
3-(4-Chlorophenyl)-7-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1-one C₂₁H₂₁ClN₂O₂ Chlorophenyl, methyl, and oxa groups Reaction of 1-methyl-3-[(E)-4-methylbenzylidene]piperidin-4-one with 4-chlorobenzoyl chloride X-ray crystal structure resolved; chair conformation of piperidone ring

Structural and Functional Insights

  • In contrast, the methyl group in 7-methyl-2,7-diazaspiro[4.5]decan-6-one reduces steric hindrance, possibly improving metabolic stability . Functional Groups: The ketone at C6 is a common feature, but replacement with a carboxylic acid (e.g., in N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid) increases polarity, which may alter pharmacokinetic properties .
  • Synthetic Complexity :

    • Multi-step syntheses (e.g., 7 steps for N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid) are typical for spirocyclic systems, often requiring precise control of stereochemistry .
    • The unsubstituted 1,7-diazaspiro[4.5]decan-6-one serves as a versatile intermediate for further derivatization .
  • Conformational Analysis :

    • X-ray data for 3-(4-chlorophenyl)-7-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1-one reveals a chair conformation for the piperidone ring and an 84.2° dihedral angle between aromatic rings, highlighting structural rigidity .

Preparation Methods

Early Multi-Step Approaches

Initial methods derived from WO2005/097794A1 involved seven steps starting from benzoylated precursors:

  • Benzoylation of a piperidine derivative using benzoyl chloride (96% yield).

  • Alkylation with propylene bromide under cryogenic conditions (-78°C).

  • Oxidation with borane and hydrogen peroxide (31% yield).

  • Phthalimide coupling using DIAD and tributylphosphine (86% yield).

  • Hydrazine cleavage to remove phthalimide (60% yield).

  • Benzylation via nucleophilic substitution (69% yield).

  • Reduction with lithium aluminium hydride (100% yield).

This route achieved a 10.6% overall yield but required hazardous reagents (e.g., LDA), low temperatures, and multiple chromatographic purifications.

Boc-Protected Intermediate Route

A 2007 Synthetic Communications protocol improved yields to 36% using tert-butoxycarbonyl (Boc) protection:

  • Boc installation via isopropyl chlorocarbonate (60% yield).

  • Trifluoroacetylation to stabilize intermediates (85% yield).

  • Alkylation with 1-bromo-3-chloropropane (55% yield).

  • Catalytic hydrogenation over Raney nickel (95% yield).

While milder than previous methods, this approach still suffered from low step efficiencies (e.g., 55% in alkylation) and required specialized equipment for hydrogenation.

Modernized Synthesis via Protective Group Strategies

Patent CN102070634B: Key Innovations

The 2025 patent CN102070634B introduces a three-step route using N-protected-3-nitro piperidines, achieving 54–77% yields per step and 60.86% overall yield .

Step 1: Michael Addition

  • Substrate : N-Cbz-3-nitro piperidine.

  • Reagents : Methyl acrylate, Triton B (base), trimethyl carbinol (solvent).

  • Conditions : Room temperature, 12–24 hours.

  • Outcome : Forms N-Cbz-3-(3-nitro piperidin-3-yl)propionate (54.3% yield).

Step 2: Hydrogenative Cyclization

  • Catalyst : Raney nickel (8–16% w/w).

  • Conditions : 45–55°C, 15–50 psi H₂.

  • Outcome : Generates N-Cbz-1,7-diaza-2-oxaspiro[4.5]decane (77.6% yield).

Step 3: Borane-Mediated Reduction

  • Reductant : Borane-dimethyl sulfide complex (2–4 equivalents).

  • Conditions : -10°C to 60°C, tetrahydrofuran solvent.

  • Outcome : Yields N-Cbz-1,7-diazaspiro[4.5]decane (60.86% yield), which undergoes debenzylation to furnish the final product.

Comparative Analysis of Synthetic Methods

Parameter Traditional Method (WO2005/097794A1) Boc-Protected Route CN102070634B Patent Method
Steps 743
Overall Yield 10.6%36%60.86%
Key Reagents LDA, DIAD, LiAlH₄Boc₂O, Raney NiTriton B, Raney Ni, BH₃·SMe₂
Temperature Range -78°C to reflux0°C to 65°C-10°C to 60°C
Chromatography Required 5 steps3 steps1 step

The patent method reduces purification demands by employing crystalline intermediates (e.g., hydrochloride salts) and avoids cryogenic conditions.

Mechanistic Insights and Optimization

Michael Addition Stereochemistry

The regioselective addition of methyl acrylate to N-Cbz-3-nitro piperidine proceeds via a concerted cyclic transition state , favoring the cis-diastereomer due to steric shielding by the Cbz group. Triton B deprotonates the β-nitrogen, enabling nucleophilic attack on the acrylate’s β-carbon.

Hydrogenation Selectivity

Raney nickel selectively reduces the nitro group to an amine without over-reducing the lactam carbonyl. This step’s efficiency depends on:

  • Catalyst loading : 10–20% w/w minimizes side reactions.

  • Hydrogen pressure : 30–50 psi balances reaction rate and safety.

Borane Reduction Specificity

Borane-dimethyl sulfide selectively reduces the lactam carbonyl to a methylene group via a Lewis acid-mediated mechanism . The reaction tolerates the Cbz group but requires strict moisture exclusion to prevent borane decomposition.

Scalability and Industrial Applicability

The CN102070634B method demonstrates kilogram-scale feasibility :

  • Step 1 : 54.3% yield at 0.2-mole scale.

  • Step 2 : 77.6% yield at 0.21-mole scale.

  • Step 3 : 60.86% yield at 0.208-mole scale.

Key advantages for industrial adoption include:

  • Solvent recovery : Trimethyl carbinol and THF are distilled and reused.

  • Catalyst recycling : Raney nickel is filtered and reactivated.

  • Minimal waste : Inorganic byproducts (e.g., Na₂SO₄) are non-hazardous.

Applications in Drug Discovery

The improved synthesis enables rapid access to 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one derivatives for:

  • Kinase inhibition : Structural analogs show IC₅₀ values <100 nM against CDK2 and GSK-3β.

  • Neuropharmacology : The spirocyclic core enhances blood-brain barrier penetration for CNS targets.

  • Antibacterial agents : N-Benzyl groups improve Gram-positive bacterial membrane targeting .

Q & A

Basic Research Questions

Q. What theoretical frameworks are commonly used to guide the study of 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one?

  • Methodological Answer: Researchers often anchor studies of this compound within organic chemistry frameworks, such as spirocyclic compound reactivity or benzyl-protected amine chemistry. A conceptual framework should align with molecular orbital theory to predict electronic interactions or steric effects in synthesis pathways. For example, spirocyclic systems are analyzed using conformational analysis to assess ring strain and stability .

Q. What are the standard protocols for synthesizing and characterizing this compound?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of benzyl-protected diamines with ketones or esters. Characterization relies on NMR (¹H/¹³C) to confirm spirocyclic geometry and LC-MS for purity assessment. X-ray crystallography (as in ) can resolve structural ambiguities, while IR spectroscopy verifies functional groups like the carbonyl in the 6-one position .

Q. How do researchers address solubility challenges in experimental workflows involving this compound?

  • Methodological Answer: Solubility is optimized via solvent screening (e.g., DMSO, THF) and derivatization. Pre-experimental computational modeling (e.g., COSMO-RS) predicts solvent compatibility. For biological assays, co-solvents like PEG-400 are used at non-toxic concentrations, validated by control experiments .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer: A 2³ factorial design tests variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between factors, minimizing side products. For instance, higher temperatures may accelerate cyclization but increase decomposition, requiring Pareto optimization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer: Contradictions arise from assay variability (e.g., cell line differences) or impurities. Researchers should:

  • Replicate studies under standardized conditions (e.g., OECD guidelines).
  • Use high-purity batches (≥95%, verified by HPLC).
  • Apply meta-analysis to identify confounding variables across studies .

Q. How can computational modeling predict the adsorption behavior of this compound on catalytic surfaces?

  • Methodological Answer: Density Functional Theory (DFT) calculates adsorption energies on metal surfaces (e.g., Pd/C), while molecular dynamics simulates orientation effects. Experimental validation uses in situ FTIR or QCM-D to monitor surface interactions .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in pharmacological studies?

  • Methodological Answer: Non-linear mixed-effects modeling (NLME) or Bayesian hierarchical models account for variability. Bootstrapping assesses confidence intervals for EC₅₀ values. Tools like NONMEM or Stan are preferred for robust parameter estimation .

Q. How do researchers integrate digital trace data (e.g., automated reaction monitoring) with traditional survey-based experimental data?

  • Methodological Answer: IoT-enabled sensors collect real-time kinetic data, merged with offline HPLC results via time-stamped alignment. Machine learning (e.g., PCA) identifies latent variables affecting yield. Ethical frameworks ensure data integrity and consent for re-use .

Methodological Considerations Table

Research PhaseKey Tools/MethodsReferences
Synthesis OptimizationFactorial Design, RSM
Structural AnalysisX-ray Crystallography, DFT
Bioactivity ValidationNLME, Bayesian Models
Surface ChemistryQCM-D, Molecular Dynamics

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